3-[(4-methoxyphenyl)methyl]-2-(propylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-[(4-methoxyphenyl)methyl]-2-(propylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core substituted with a 4-methoxyphenylmethyl group and a propylsulfanyl group. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methoxyphenyl)methyl]-2-(propylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxamides with appropriate reagents. One common method involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene can produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(4-methoxyphenyl)methyl]-2-(propylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or aryl groups attached to the sulfur atom.
Scientific Research Applications
3-[(4-methoxyphenyl)methyl]-2-(propylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2-(propylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their biological activities and applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system and are also investigated for their kinase inhibitory activities.
Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused to a pyrimidine ring and exhibit a wide range of biological activities.
Uniqueness
3-[(4-methoxyphenyl)methyl]-2-(propylsulfanyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 4-methoxyphenylmethyl and propylsulfanyl groups may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic properties compared to other similar compounds.
Properties
Molecular Formula |
C17H18N2O2S2 |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-propylsulfanylthieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H18N2O2S2/c1-3-9-23-17-18-14-8-10-22-15(14)16(20)19(17)11-12-4-6-13(21-2)7-5-12/h4-8,10H,3,9,11H2,1-2H3 |
InChI Key |
AWIFNRLPYZBHID-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)SC=C2 |
Origin of Product |
United States |
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